molecular formula C12H17BrO B8408702 5-Bromo-2-methyl-2-phenylpentan-1-ol

5-Bromo-2-methyl-2-phenylpentan-1-ol

Cat. No. B8408702
M. Wt: 257.17 g/mol
InChI Key: CBCPYSNGAHZZPU-UHFFFAOYSA-N
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Patent
US06699910B2

Procedure details

Methanol (5.24 g, 164 mmol) was added drop-wise to a stirred suspension of LiBH4 (3.45 g, 150 mmol) in anhydrous CH2Cl2 (150 mL) under N2 atmosphere. After the addition of ethyl 5-bromo-2-methyl-2-phenyl-pentanoate (23.70 g, 106 mmol), the reaction mixture was heated to reflux overnight. The reaction mixture was cooled to 5° C. and hydrolyzed with ice (ca. 30 g) and NH4Cl solution (150 mL) for 1 h. The layers were separated and the aqueous layer was extracted with CH2Cl2 (3×150 mL). The combined organic layers were washed with NH4Cl solution (3×100 mL), dried over MgSO4 and concentrated in vacuo to furnish 5-bromo-2-methyl-2-phenyl-pentan-1-ol (20 g, 96.8%) as an oil. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm) 7.34-7.14 (m, 5H), 3.60 (m, 1H), 3.48 (m, 1H), 3.29 (t, J=6.0 Hz, 2H), 1.96-1.44 (m, 5H), 1.32 (s, 3H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm) 144.25, 128.59, 126.71, 126.41, 72.44, 43.15, 37.06, 34.64, 27.58, 21.61. HRMS (LSIMS, nba): Calcd. for C2H16Br (MH+—H2O): 239.0435, found: 239.0444.
Quantity
5.24 g
Type
reactant
Reaction Step One
Name
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
ethyl 5-bromo-2-methyl-2-phenyl-pentanoate
Quantity
23.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO.[Li+].[BH4-].[Br:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:21])([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:10](OCC)=[O:11].[NH4+].[Cl-]>C(Cl)Cl>[Br:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:21])([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:10][OH:11] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.24 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.45 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ethyl 5-bromo-2-methyl-2-phenyl-pentanoate
Quantity
23.7 g
Type
reactant
Smiles
BrCCCC(C(=O)OCC)(C1=CC=CC=C1)C
Step Four
Name
ice
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with NH4Cl solution (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCCCC(CO)(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 96.8%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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